molecular formula C19H17NO4 B12934678 2H-Chromene-3-carboxylic acid benzylcarbamoyl-methyl ester

2H-Chromene-3-carboxylic acid benzylcarbamoyl-methyl ester

Cat. No.: B12934678
M. Wt: 323.3 g/mol
InChI Key: JOJKEQHAWYCTMD-UHFFFAOYSA-N
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Description

2H-Chromene-3-carboxylic acid benzylcarbamoyl-methyl ester is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their presence in various natural products, pharmaceutical agents, and biologically relevant molecules

Preparation Methods

Chemical Reactions Analysis

2H-Chromene-3-carboxylic acid benzylcarbamoyl-methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-phenoxyacetamides and methyleneoxetanones . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the use of rhodium(III) catalysts can lead to the formation of five-membered rhodacycles .

Mechanism of Action

The mechanism of action of 2H-Chromene-3-carboxylic acid benzylcarbamoyl-methyl ester involves its interaction with molecular targets and pathways within the body. The compound exerts its effects through the activation of specific enzymes and receptors, leading to various biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2H-Chromene-3-carboxylic acid benzylcarbamoyl-methyl ester can be compared with other similar compounds, such as other 2H-chromenes and coumarins . These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications. For example, coumarins are known for their anticoagulant properties, while 2H-chromenes are more commonly used in materials science and organic synthesis . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H17NO4/c21-18(20-11-14-6-2-1-3-7-14)13-24-19(22)16-10-15-8-4-5-9-17(15)23-12-16/h1-10H,11-13H2,(H,20,21)

InChI Key

JOJKEQHAWYCTMD-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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